Cas no 941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate)

tert-butyl 6-bromopyridine-3-carboxylate structure
941294-58-2 structure
상품 이름:tert-butyl 6-bromopyridine-3-carboxylate
CAS 번호:941294-58-2
MF:C10H12BrNO2
메가와트:258.111782073975
MDL:MFCD09264580
CID:69609
PubChem ID:26369925

tert-butyl 6-bromopyridine-3-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl 6-bromonicotinate
    • 6-Bromo-nicotinic acid tert-butyl ester
    • tert-butyl 6-bromopyridine-3-carboxylate
    • 6-bromonicotinic acid tert-butyl ester
    • 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate (ACI)
    • CS-0179621
    • DB-079787
    • RTRMFSKLFAYIDW-UHFFFAOYSA-N
    • SCHEMBL1462391
    • t-butyl 6-bromo-3-pyridinecarboxylate
    • (tert-Butyl) 6-bromonicotinate
    • DTXSID70650016
    • PS-3460
    • J-524756
    • tert-Butyl6-bromonicotinate
    • AKOS014514231
    • 941294-58-2
    • (tert-Butyl) 6-bromopyridine-3-carboxylate
    • MFCD09264580
    • MDL: MFCD09264580
    • 인치: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
    • InChIKey: RTRMFSKLFAYIDW-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC(Br)=NC=1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 257.00500
  • 동위원소 질량: 257.005
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 213
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 39.2A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

  • 밀도: 1.385
  • 비등점: 307.9°C at 760 mmHg
  • 플래시 포인트: 140°C
  • 굴절률: 1.531
  • PSA: 39.19000
  • LogP: 2.79940

tert-butyl 6-bromopyridine-3-carboxylate 보안 정보

tert-butyl 6-bromopyridine-3-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8161-25G
tert-butyl 6-bromopyridine-3-carboxylate
941294-58-2 95%
25g
¥ 6,560.00 2023-04-12
Key Organics Ltd
PS-3460-1G
(tert-Butyl) 6-bromonicotinate
941294-58-2 >97%
1g
£120.00 2025-02-09
Chemenu
CM178309-10g
tert-Butyl 6-bromonicotinate
941294-58-2 95%
10g
$456 2021-08-05
Apollo Scientific
OR11518-1g
(tert-Butyl) 6-bromonicotinate
941294-58-2 98%
1g
£120.00 2025-02-19
TRC
B789460-500mg
tert-Butyl 6-Bromonicotinate
941294-58-2
500mg
$ 135.00 2022-06-06
Chemenu
CM178309-25g
tert-Butyl 6-bromonicotinate
941294-58-2 95%
25g
$822 2021-08-05
Chemenu
CM178309-5g
tert-Butyl 6-bromonicotinate
941294-58-2 95%
5g
$260 2022-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250291-10g
Tert-butyl 6-bromonicotinate
941294-58-2 98%
10g
¥2774.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250291-250mg
Tert-butyl 6-bromonicotinate
941294-58-2 98%
250mg
¥234.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8161-5G
tert-butyl 6-bromopyridine-3-carboxylate
941294-58-2 95%
5g
¥ 1,386.00 2023-04-12

tert-butyl 6-bromopyridine-3-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ;  6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt
참조
Preparation of nicotinamide derivatives as H-PGDS (hematopoietic prostaglandin D synthase) inhibitors
, United States, , ,

합성 방법 2

반응 조건
1.1 Solvents: Dimethylformamide ,  Toluene ;  10 h, reflux
참조
Amide compound having BET proteolysis-inducing action, and medicinal application thereof
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
참조
Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Solvents: Toluene ;  rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Preparation of substituted piperazine derivatives for use as CB1 antagonists
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ,  Cyclopentyl methyl ether ;  -10 - 0 °C; 3 h, heated
1.2 Catalysts: Cuprous iodide ;  rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, 0 - 10 °C
참조
Green preparation of 6-fluoronicotinic acid
, China, , ,

합성 방법 6

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ;  overnight, 60 °C
참조
Antibody-drug conjugate and use thereof
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ;  6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
참조
Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; 5 h, reflux; reflux → rt; 17 h, reflux
참조
Preparation of 2-[3-(pyridin-2-yl)-4-(quinolin-4-yl)pyrazol-1-yl]acetamide derivatives as inhibitors of transforming growth factor-beta receptor I/ALK5
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Solvents: Toluene ;  overnight, rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Substituted piperazines as CB1 antagonists and their preparation
, United States, , ,

합성 방법 10

반응 조건
1.1 Reagents: Butyllithium ,  Butylmagnesium chloride Solvents: Toluene ,  Tetrahydrofuran ,  Hexane ;  < -5 °C; 0.5 h, -10 °C
1.2 Solvents: Toluene ,  Tetrahydrofuran ;  < -5 °C; 0.5 - 2 h, -10 °C
1.3 Solvents: Toluene ;  < -5 °C; 2 - 3 h, -10 °C
1.4 Reagents: Citric acid Solvents: Water
참조
Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonate
Li, Hongmei; Balsells, Jaume, Tetrahedron Letters, 2008, 49(12), 2034-2037

합성 방법 11

반응 조건
1.1 Solvents: Toluene ;  72 h, reflux
참조
Preparation of substituted piperazines as cb1 antagonists
, World Intellectual Property Organization, , ,

tert-butyl 6-bromopyridine-3-carboxylate Raw materials

tert-butyl 6-bromopyridine-3-carboxylate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:941294-58-2)tert-butyl 6-bromopyridine-3-carboxylate
A844838
순결:99%/99%
재다:5g/25g
가격 ($):170.0/850.0